molecular formula C9H7BrN2 B1341350 6-Bromoquinolin-3-amine CAS No. 930570-31-3

6-Bromoquinolin-3-amine

Cat. No.: B1341350
CAS No.: 930570-31-3
M. Wt: 223.07 g/mol
InChI Key: SOWMKOLYWFAUPP-UHFFFAOYSA-N
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Description

6-Bromoquinolin-3-amine is an organic compound with the molecular formula C9H7BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Mechanism of Action

Action Environment

The action, efficacy, and stability of 6-Bromoquinolin-3-amine could be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules or ions, and the specific cellular or tissue context. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Biochemical Analysis

Biochemical Properties

6-Bromoquinolin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, leading to changes in their activity. For instance, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, this compound can cause toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and induction of apoptosis. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various compounds. These interactions can affect metabolic flux and alter the levels of metabolites within the cell. Additionally, this compound may influence the activity of cofactors required for enzymatic reactions, further impacting metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may be found in the cytoplasm, where it can modulate enzyme activity and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromoquinolin-3-amine can be synthesized through various methods. One common method involves the bromination of quinolin-3-amine. The reaction typically uses bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the 6-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 6-Bromoquinolin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The compound can be reduced to form 6-aminoquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Products: Various substituted quinolines depending on the nucleophile used.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Reduction Products: 6-Aminoquinoline derivatives.

Scientific Research Applications

6-Bromoquinolin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    6-Aminoquinoline: Similar structure but with an amino group instead of a bromine atom.

    5-Bromoquinolin-3-amine: Bromine substitution at the 5-position instead of the 6-position.

    Quinolin-8-amine: Amino group at the 8-position, showing different reactivity and applications.

Uniqueness: 6-Bromoquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom at the 6-position allows for selective functionalization and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

6-bromoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWMKOLYWFAUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588918
Record name 6-Bromoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930570-31-3
Record name 6-Bromoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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